molecular formula C20H16N2O7 B3553144 3-(5-{[4-(acetyloxy)benzoyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

3-(5-{[4-(acetyloxy)benzoyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No. B3553144
M. Wt: 396.3 g/mol
InChI Key: ODHZHUVEHIIDQS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups, such as an acetyloxy group, a benzoyl group, an amino group, and a propanoic acid group. These functional groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings. Unfortunately, without more specific information or a detailed study, it’s difficult to provide a precise analysis .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the functional groups present suggest that it could participate in a variety of reactions, including condensation, substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems. Without more information, it’s difficult to speculate .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific studies or data, it’s difficult to provide accurate information .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential uses in fields like medicine, materials science, or chemistry .

properties

IUPAC Name

3-[5-[(4-acetyloxybenzoyl)amino]-1,3-dioxoisoindol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O7/c1-11(23)29-14-5-2-12(3-6-14)18(26)21-13-4-7-15-16(10-13)20(28)22(19(15)27)9-8-17(24)25/h2-7,10H,8-9H2,1H3,(H,21,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHZHUVEHIIDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-{[4-(acetyloxy)benzoyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-{[4-(acetyloxy)benzoyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(5-{[4-(acetyloxy)benzoyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(5-{[4-(acetyloxy)benzoyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(5-{[4-(acetyloxy)benzoyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 6
3-(5-{[4-(acetyloxy)benzoyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

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